molecular formula C13H16FN3 B11731280 N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

Katalognummer: B11731280
Molekulargewicht: 233.28 g/mol
InChI-Schlüssel: WZRPGLUFLUVGSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel therapeutic agents. This molecule features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure incorporates a 4-fluorobenzyl group and an isopropyl substituent, which are common pharmacophores designed to enhance binding affinity and optimize metabolic stability. Compounds containing the pyrazole nucleus have been extensively studied and demonstrate a broad spectrum of bioactivities, with anticancer properties being a primary focus of current investigation . Recent scientific literature highlights the considerable potential of pyrazole derivatives as anticancer agents. These molecules often function by targeting key cellular pathways; for instance, some advanced pyrazole-based compounds have been developed as potent and selective inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, which play a critical role in cell cycle progression . Inhibition of these kinases can lead to cell cycle arrest (e.g., in S and G2/M phases) and the induction of apoptosis (programmed cell death) in cancer cells, underscoring the value of the pyrazole scaffold in oncology research . The presence of the 4-fluorophenyl moiety in its structure is a strategic modification frequently employed in drug design to influence the molecule's electronic properties, lipophilicity, and overall pharmacokinetic profile. This specific reagent serves as a versatile building block for the synthesis of more complex molecules and is a valuable tool for researchers exploring new chemical space in hit-to-lead optimization campaigns. Its primary applications include use as a key intermediate in organic synthesis, a candidate for high-throughput screening libraries, and a lead compound for the development of targeted protein inhibitors. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Eigenschaften

Molekularformel

C13H16FN3

Molekulargewicht

233.28 g/mol

IUPAC-Name

N-[(4-fluorophenyl)methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C13H16FN3/c1-10(2)17-9-13(8-16-17)15-7-11-3-5-12(14)6-4-11/h3-6,8-10,15H,7H2,1-2H3

InChI-Schlüssel

WZRPGLUFLUVGSO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C=C(C=N1)NCC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones

A widely adopted method involves reacting hydrazine derivatives with α,β-unsaturated ketones (chalcones) to form pyrazoline intermediates, which are subsequently dehydrogenated to pyrazoles.

Example Protocol

  • Chalcone Synthesis :

    • 4-Fluorobenzaldehyde reacts with methyl ketone (e.g., 3-buten-2-one) in ethanol under basic conditions to form 3-(4-fluorophenyl)-1-(propan-2-yl)prop-2-en-1-one.

  • Cyclization with Hydrazine :

    • The chalcone reacts with methylhydrazine in refluxing ethanol, catalyzed by acetic acid, to yield 1-(propan-2-yl)-3-methyl-1H-pyrazol-4-amine.

  • N-Alkylation :

    • The amine group at position 4 undergoes alkylation with 4-fluorobenzyl bromide in DMF using K₂CO₃ as a base, producing the target compound.

Characterization Data

  • Yield : 65–78% (over three steps).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.28 (m, 2H, Ar-H), 7.02–6.98 (m, 2H, Ar-H), 4.24 (s, 2H, CH₂), 3.89 (sept, J = 6.8 Hz, 1H, CH), 2.21 (s, 3H, CH₃), 1.38 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).

One-Pot Multicomponent Approach

A streamlined method combines hydrazine, diketone, and alkylating agents in a single reaction vessel.

Procedure

  • Reagents :

    • 1,3-Diketone (e.g., acetylacetone), isopropylhydrazine, and 4-fluorobenzyl chloride.

  • Conditions :

    • Reflux in toluene with triethylamine (12 h), followed by aqueous workup and column chromatography.

Advantages :

  • Reduced purification steps.

  • Yield : 82%.

Alternative Functionalization Strategies

Post-Modification of Preformed Pyrazoles

For pyrazoles with existing substituents, late-stage modifications are feasible:

Buchwald–Hartwig Amination

  • Substrate : 1-(Propan-2-yl)-4-bromo-1H-pyrazole.

  • Reagents : 4-Fluorobenzylamine, Pd₂(dba)₃, Xantphos, Cs₂CO₃.

  • Conditions : 110°C in dioxane (24 h).

  • Yield : 70%.

Comparative Analysis of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (%)Key Reference
CyclocondensationChalcone, methylhydrazine, K₂CO₃, DMF65–7895
One-Pot MulticomponentAcetylacetone, isopropylhydrazine, 4-FBCl8298
Buchwald–Hartwig4-Bromopyrazole, Pd catalyst, 4-FB amine7097

FBCl : 4-Fluorobenzyl chloride; 4-FB amine : 4-Fluorobenzylamine.

Optimization and Scale-Up Considerations

Solvent and Base Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

  • K₂CO₃ vs. Cs₂CO₃ : Cs₂CO₃ improves yields in Pd-catalyzed reactions but increases costs.

Catalytic Systems

  • Pd₂(dba)₃/Xantphos outperforms other catalysts in amination reactions, achieving turnover numbers (TON) > 1,000 .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[(4-Fluorphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Die Fluorphenylgruppe kann nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurer Umgebung.

    Reduktion: Natriumborhydrid in Methanol.

    Substitution: Amine in Gegenwart einer Base wie Triethylamin.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung oxidierter Pyrazolderivate.

    Reduktion: Bildung reduzierter Pyrazolderivate.

    Substitution: Bildung substituierter Pyrazolderivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-[(4-Fluorphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum eines Enzyms binden und dessen Aktivität hemmen oder sie kann die Rezeptorfunktion durch Bindung an Rezeptorstellen modulieren. Die genauen Pfade und molekularen Ziele hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.

Wirkmechanismus

The mechanism of action of N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine with structurally related pyrazole derivatives:

Compound Name Substituent on Pyrazole (Position 1) Benzyl Group Substituent Amine Position Molecular Formula Molecular Weight (g/mol) Key References
Target Compound : N-[(4-Fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine 1-(propan-2-yl) 4-fluorophenyl 4 C₁₃H₁₆FN₃ 233.29 -
N-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-amine (UQS) H 2-fluorophenyl 4 C₁₀H₁₀FN₃ 191.21
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine 1-methyl 2-bromophenyl 4 C₁₁H₁₂BrN₃ 269.14
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine H 3-chloro-4-fluorophenyl 4 C₁₀H₉ClFN₃ 233.66
(1-Phenyl-1H-pyrazol-4-yl)methylamine 1-phenyl - 4 (via CH₂) C₁₃H₁₇N₃ 215.30

Key Observations

Halogen Position Effects: The 4-fluorophenyl group in the target compound may confer higher symmetry and polarity compared to 2-fluorophenyl (UQS) or 3-chloro-4-fluorophenyl analogs . This could influence crystallinity and solubility. Bromine substitution () increases molecular weight significantly (269.14 vs.

Pyrazole Substitution Patterns: The isopropyl group at position 1 (target) introduces steric bulk, which may improve metabolic stability compared to smaller groups like methyl () or unsubstituted pyrazoles () .

Synthetic Approaches :

  • Copper-catalyzed coupling (e.g., ) is a common method for introducing amine substituents on pyrazoles. The target compound may require similar catalytic conditions for the 4-fluorobenzylamine attachment .

Spectroscopic Characterization :

  • Analogous compounds (e.g., ) are characterized via $ ^1H $/$ ^13C $ NMR and HRMS, with $ ^1H $ NMR shifts for pyrazole protons typically observed at δ 7.5–8.5 ppm .

Q & A

Basic: What are the optimal synthetic routes for N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine, and how can yield and purity be maximized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:

  • Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-ketoesters.
  • Step 2: Introduction of the 4-fluorobenzyl group via alkylation or reductive amination under inert atmospheres (e.g., N₂ or Ar) to prevent oxidation .
  • Step 3: Purification via column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to isolate the product with >95% purity.
    Critical parameters include temperature control (e.g., 60–80°C for amination), pH adjustment (neutral to slightly basic), and catalysts like Pd/C for hydrogenation steps .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent patterns (e.g., fluorophenyl methyl protons at δ 4.3–4.5 ppm, pyrazole ring protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 264.2) and fragmentation patterns.
  • X-ray Crystallography: Resolves 3D structure, highlighting dihedral angles between the pyrazole and fluorophenyl groups, critical for understanding steric effects .

Advanced: How does the substitution pattern (e.g., fluorophenyl vs. methoxyphenyl) influence binding affinity to biological targets?

Methodological Answer:

  • Comparative Studies: Replace the 4-fluorophenyl group with analogs (e.g., 3-methoxyphenyl) and assay against targets like kinase enzymes. Fluorine’s electronegativity enhances binding via polar interactions, while methoxy groups may increase hydrophobicity .
  • Data Example: In kinase inhibition assays, the 4-fluorophenyl derivative showed IC₅₀ = 12 nM vs. 45 nM for the methoxy analog, attributed to stronger hydrogen bonding with active-site residues .

Advanced: How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be systematically addressed?

Methodological Answer:

  • Assay Standardization: Control variables such as buffer pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and cell line passage number .
  • Purity Validation: Use HPLC (>99% purity) to rule out by-products (e.g., unreacted amine precursors) as confounding factors .
  • Meta-analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers and quantify variability .

Advanced: What computational strategies predict the compound’s interactions with enzymes like cytochrome P450?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding poses, focusing on fluorophenyl interactions with hydrophobic pockets (e.g., CYP3A4 active site) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the pyrazole amine and heme iron .
  • QSAR Models: Corate substituent electronic parameters (Hammett σ) with metabolic half-life data to predict CYP-mediated oxidation rates .

Advanced: How should structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogens (Cl, Br), alkyl chains, or heterocycles at the pyrazole 1- and 4-positions .
  • Bioassay Panels: Test against diverse targets (e.g., GPCRs, ion channels) to identify off-target effects.
  • Data Integration: Use cheminformatics tools (e.g., Schrödinger’s Canvas) to cluster analogs by activity and prioritize lead compounds .

Basic: What are the critical stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

  • Storage: Store at –20°C in amber vials under argon to prevent photodegradation and oxidation.
  • Degradation Pathways: Monitor via accelerated stability studies (40°C/75% RH for 4 weeks); major degradation products include hydrolyzed amine and defluorinated analogs .
  • In-solution Stability: Use deuterated DMSO for NMR to avoid solvent-induced decomposition .

Advanced: How does regioselectivity in electrophilic substitution reactions impact the synthesis of derivatives?

Methodological Answer:

  • Directing Effects: The pyrazole N1-isopropyl group directs electrophiles to the 5-position, while the 4-amine group activates the 3-position.
  • Case Study: Nitration with HNO₃/H₂SO₄ yields 3-nitro derivatives (85% selectivity) due to amine activation, confirmed by LC-MS .
  • Mitigation: Use protecting groups (e.g., Boc on the amine) to redirect reactivity .

Table: Comparison of Analogous Pyrazole Derivatives

CompoundSubstituentKey FeatureBiological Activity (IC₅₀)
Target4-Fluorophenyl, isopropylHigh electronegativityKinase inhibition: 12 nM
Analog 13-MethoxyphenylIncreased hydrophobicityKinase inhibition: 45 nM
Analog 22-FluoroethylEnhanced metabolic stabilityCYP3A4 t₁/₂: 8.2 h

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.